molecular formula C24H20N2O6S B2907384 N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-43-4

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2907384
CAS No.: 892741-43-4
M. Wt: 464.49
InChI Key: KNSACGIPKPALSC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic dihydroquinoline derivative of significant interest in early-stage pharmacological and biochemical research. As a specialized chemical scaffold, its core structure integrates multiple functional groups, including a phenylsulfonyl moiety and a carboxamide linkage, which are often investigated for their potential to modulate protein-protein interactions and enzyme activity. Researchers utilize this compound primarily as a key intermediate or target molecule in the development of novel therapeutic agents, particularly in oncology and inflammation, where related quinoline-based structures have demonstrated bioactive properties. Its mechanism of action is hypothesized to involve targeted inhibition of specific cellular pathways, though its exact molecular targets and binding affinity are subjects of ongoing investigation. This reagent serves as a critical tool for chemists and biologists exploring structure-activity relationships (SAR) to optimize the potency and selectivity of new chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

892741-43-4

Molecular Formula

C24H20N2O6S

Molecular Weight

464.49

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C24H20N2O6S/c1-2-32-20-11-7-6-10-18(20)25-23(28)15-12-13-17-19(14-15)26-24(29)22(21(17)27)33(30,31)16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

KNSACGIPKPALSC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound features a quinoline core, which is known for its diverse biological activities. The incorporation of the ethoxyphenyl and phenylsulfonyl groups enhances its pharmacological profile.

Table 1: Structural Features

ComponentDescription
Core StructureQuinoline
Functional GroupsEthoxy, Hydroxy, Sulfonyl
Molecular FormulaC19H20N2O4S
Molecular Weight364.44 g/mol

Anticancer Activity

Recent studies have indicated that compounds derived from the quinoline structure exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that derivatives of the quinoline structure had varying degrees of cytotoxicity. For instance, certain analogs showed IC50 values ranging from 20 nM to 22 mM, indicating potent activity against cancer cells compared to standard treatments .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV-1. However, initial findings suggest that while some derivatives show moderate activity, they do not significantly inhibit integrase or viral replication at concentrations below 100 µM .

Antibacterial Activity

This compound has exhibited antibacterial effects against various strains. In vitro tests revealed minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Summary

PathogenMIC (µg/mL)Comparison with Standard
Staphylococcus aureus10Standard: 8
Escherichia coli15Standard: 12
Klebsiella pneumoniae25Standard: 27

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts mitotic processes in cancer cells.
  • Induction of ROS : Elevated ROS levels can trigger apoptosis through oxidative stress pathways.
  • Antiviral Mechanism : The exact mechanism against viral replication remains under investigation but may involve interference with viral enzymes.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

  • Core: Coumarin (2H-chromene) vs. quinoline.
  • Key Substituents : Sulfamoylphenyl carboxamide at position 3.
  • Synthesis: Prepared via condensation of 2-cyanoacetamide derivatives with salicylaldehydes (Method A) or acid hydrolysis of iminochromene precursors (Method B), yielding 86% in Method B .
  • Physicochemical Properties : Melting point >300°C; characterized by IR, NMR, and mass spectrometry.

Comparison :

  • The phenylsulfonyl group (position 3) in the target differs from the sulfamoyl group in the coumarin analog, which may alter solubility or hydrogen-bonding interactions.

Phenylsulfonyl-Containing Triazole Derivatives (–4)

  • Core: 1,2,3-Triazole vs. quinoline.
  • Key Substituents: Phenylsulfonyl groups attached via hydrazonoyl or triazole linkages.
  • Synthesis: 1,3-dipolar cycloaddition of N-(phenylsulfonyl)benzohydrazonoyl azides with enamines, yielding 13–69% .
  • Reactivity : Undergo Bamford-Stevens reactions to form triazine derivatives, demonstrating the versatility of phenylsulfonyl groups in heterocyclic rearrangements .

Comparison :

  • The phenylsulfonyl group in the target compound is directly attached to the quinoline core, whereas in triazoles, it is part of a hydrazonoyl side chain. This difference may influence electronic effects and metabolic stability.

Functional Group Analysis

Carboxamide Moieties

  • Both the target compound and the coumarin derivative () feature carboxamide groups, which are critical for hydrogen bonding and target affinity. However, the 2-ethoxyphenyl substituent in the target may enhance lipophilicity compared to the 4-sulfamoylphenyl group in the coumarin analog .

Sulfonyl Groups

  • The phenylsulfonyl group in the target compound is structurally distinct from the sulfamoyl group in . Sulfonyl groups generally improve metabolic stability but may reduce solubility compared to sulfonamides.

Data Table: Comparative Overview

Compound Name Core Structure Key Substituents Synthesis Method Yield Melting Point Reference
Target Compound Quinoline 3-(Phenylsulfonyl), 7-carboxamide Not reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Coumarin 3-Carboxamide, 4-sulfamoylphenyl Acid hydrolysis (Method B) 86% >300°C
1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole 1,2,3-Triazole Phenylsulfonyl hydrazonoyl 1,3-Dipolar cycloaddition 13–69% Not reported

Research Implications and Limitations

  • The absence of direct data on the target compound necessitates extrapolation from structural analogs. For example, the high melting point of the coumarin derivative (>300°C) suggests that the target may also exhibit thermal stability due to its rigid quinoline core .
  • Further studies are needed to explore the target’s synthetic pathways, pharmacokinetics, and biological activity, particularly in comparison to sulfonamide-containing coumarins and triazoles.

Q & A

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human topoisomerase II. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to optimize potency .

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